molecular formula C15H31N3 B14491032 2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine CAS No. 63257-66-9

2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine

Cat. No.: B14491032
CAS No.: 63257-66-9
M. Wt: 253.43 g/mol
InChI Key: WGKRYMGAGJFZCV-UHFFFAOYSA-N
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Description

2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .

Preparation Methods

The synthesis of 2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can be achieved through various synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.

    Wallach synthesis: This method involves the dehydrogenation of imidazolines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.

Industrial production methods often involve the use of microwave-assisted synthesis, which provides a simple and efficient solventless method for the synthesis of 4,5-disubstituted imidazoles .

Chemical Reactions Analysis

2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major products formed from these reactions include various substituted imidazole derivatives, which have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. It is known to interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, including inhibition of bacterial growth, reduction of inflammation, and induction of cell death in cancer cells .

Comparison with Similar Compounds

2-(2-Decyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can be compared with other similar compounds, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

These compounds share similar chemical structures and properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its broad range of biological activities and its potential for use in various scientific research applications .

Properties

CAS No.

63257-66-9

Molecular Formula

C15H31N3

Molecular Weight

253.43 g/mol

IUPAC Name

2-(2-decyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C15H31N3/c1-2-3-4-5-6-7-8-9-10-15-17-12-14-18(15)13-11-16/h2-14,16H2,1H3

InChI Key

WGKRYMGAGJFZCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=NCCN1CCN

Origin of Product

United States

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